3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE 3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE
Brand Name: Vulcanchem
CAS No.: 933709-27-4
VCID: VC21106039
InChI: InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3
SMILES: COC1=CC=C(C=C1)C2=NOC(=C2)C=O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE

CAS No.: 933709-27-4

Cat. No.: VC21106039

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE - 933709-27-4

Specification

CAS No. 933709-27-4
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Standard InChI InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3
Standard InChI Key KAKLXOGRVNKBQR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=C2)C=O
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=C2)C=O

Introduction

Chemical Structure and Properties

The molecular architecture of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde contributes significantly to its chemical behavior and biological potential. Understanding its fundamental properties provides the foundation for exploring its applications in various scientific disciplines.

Molecular Composition

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde contains a five-membered aromatic heterocycle (1,2-oxazole or isoxazole) with adjacent oxygen and nitrogen atoms. This core structure is substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a carbaldehyde functional group. The isoxazole ring provides a rigid scaffold that positions the substituents in a specific spatial arrangement, influencing the compound's interactions with biological targets. The aromatic nature of the isoxazole ring contributes to the compound's stability while also affecting its electronic properties and reactivity patterns. The 4-methoxyphenyl substituent introduces additional electronic effects through its electron-donating methoxy group, which can influence the compound's biological activity profile.

Physical and Chemical Characteristics

The key properties of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde are summarized in the following table:

PropertyValue
CAS Number933709-27-4
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
IUPAC Name3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde
InChIInChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3
InChI KeyKAKLXOGRVNKBQR-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)C=O

These properties establish the compound's identity and provide the basis for understanding its behavior in various chemical and biological contexts. The molecular formula and weight define its elemental composition and mass, while the structural identifiers (InChI, SMILES) encode its exact molecular arrangement. These parameters are essential for researchers working with this compound in diverse applications, from synthetic chemistry to biological screening.

Synthesis Methods

The preparation of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde involves specific synthetic approaches that enable the construction of its heterocyclic framework with the desired substituents. Understanding these synthesis methods is crucial for researchers seeking to produce and utilize this compound.

Laboratory Synthesis Routes

Chemical Reactivity

The reactivity profile of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde is largely determined by its structural features, particularly the aldehyde group and the isoxazole ring. These elements govern the compound's participation in various chemical transformations.

Types of Reactions

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde undergoes several types of chemical reactions, primarily driven by the reactivity of its functional groups. The aldehyde group at position 5 can participate in oxidation reactions, forming the corresponding carboxylic acid derivative. Reduction reactions convert the aldehyde to the corresponding alcohol, 3-(4-methoxyphenyl)isoxazole-5-methanol. The isoxazole ring can undergo electrophilic substitution reactions, particularly at position 4, though these may require specific catalysts due to the ring's electronic properties. The aldehyde group also serves as a site for nucleophilic addition reactions, enabling the formation of various derivatives through reactions with nucleophiles such as amines, hydrazines, and alcohols. These diverse reaction pathways make the compound valuable as a synthetic intermediate in the preparation of more complex structures.

Reaction Conditions and Products

The specific conditions required for the chemical transformations of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde vary depending on the desired outcome. Oxidation typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction utilizes reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Electrophilic substitution reactions on the isoxazole ring often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3). The products of these reactions include 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid from oxidation, 3-(4-methoxyphenyl)isoxazole-5-methanol from reduction, and various substituted derivatives from other transformations. These products can serve as intermediates in the synthesis of compounds with potential applications in medicinal chemistry, materials science, and other fields.

Biological Activity

The biological properties of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde highlight its potential significance in pharmaceutical research and development. The compound exhibits multiple biological activities that could be exploited in drug discovery efforts.

Antimicrobial Properties

Research indicates that 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde demonstrates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death. This activity profile suggests potential applications in the development of new antibacterial agents, particularly in an era of increasing antimicrobial resistance. The specific structural features of the compound, including the isoxazole ring and the 4-methoxyphenyl substituent, likely contribute to its interaction with bacterial targets. Further investigation of structure-activity relationships could lead to the development of derivatives with enhanced antimicrobial potency and spectrum.

Applications in Research and Industry

The unique properties of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde enable its utilization across various scientific and industrial domains. Its applications span from fundamental research to potential commercial developments.

Medicinal Chemistry Applications

In medicinal chemistry, 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde serves as a valuable scaffold for drug discovery efforts. Its demonstrated antimicrobial and anti-inflammatory activities position it as a potential lead compound for the development of new therapeutic agents. The compound's structural features, particularly the isoxazole core with its specific substitution pattern, provide a starting point for structure-activity relationship studies. Medicinal chemists can modify various aspects of the molecule, such as the substituents on the phenyl ring or the nature of the functional group at position 5, to optimize biological activity and pharmacokinetic properties. The aldehyde group offers a convenient handle for introducing additional structural diversity through various chemical transformations, enabling the creation of libraries of derivatives for biological screening.

Synthetic Chemistry and Materials Science

Beyond its potential therapeutic applications, 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. The aldehyde functionality provides a reactive site for further modifications, making the compound valuable in the construction of larger molecular architectures. In materials science, the compound and its derivatives may contribute to the development of new materials with specific properties, such as fluorescent probes, sensors, or functional polymers. The isoxazole ring can participate in supramolecular interactions, potentially influencing the self-assembly and properties of advanced materials. These diverse applications highlight the compound's versatility as a chemical entity with significance across multiple scientific disciplines.

Comparison with Similar Compounds

Comparing 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde with structurally related compounds provides insights into structure-property relationships and helps contextualize its unique characteristics within the broader landscape of heterocyclic chemistry.

Comparison with Chalcone Derivatives

Chalcones, which are α,β-unsaturated ketones, share some functional similarities with 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde despite structural differences. While chalcones feature a flexible backbone, our compound contains a rigid isoxazole ring that constrains its geometry. This conformational difference affects the compounds' interactions with biological targets. The electronic properties also differ significantly: the isoxazole core in 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde introduces a rigid, electron-deficient aromatic system compared to the relatively electron-rich chalcone backbone. These electronic distinctions influence binding affinities and reactivity patterns. Additionally, the aldehyde group in the isoxazole derivative offers different reactive possibilities compared to the ketone in chalcones, enabling diverse synthetic pathways for functionalization. These comparative aspects are valuable for researchers designing new compounds with specific properties or optimizing existing structures for particular applications.

Comparison with Oxadiazole Analogs

When compared with oxadiazole analogs such as 5-(methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde, 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde shows distinct structural and electronic characteristics. The core heterocyclic rings differ in their nitrogen content: the 1,2,4-oxadiazole contains an additional nitrogen atom compared to the 1,2-oxazole (isoxazole) in our compound. This difference affects properties such as polarity, hydrogen-bonding capacity, and metabolic stability. The substitution patterns also differ, with 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde featuring an aromatic substituent (4-methoxyphenyl) that contributes to extended conjugation, while the oxadiazole analog contains a non-aromatic methoxymethyl group. These structural variations lead to different physicochemical properties and biological activities, highlighting the importance of specific molecular features in determining a compound's behavior in chemical and biological contexts.

Retrosynthesis Analysis

Retrosynthetic analysis provides a strategic approach to planning the synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde by working backward from the target structure to identify suitable precursors and synthetic pathways.

Strategic Disconnections

The retrosynthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde involves identifying key bonds that can be disconnected to reveal simpler precursors. Primary disconnections would focus on the formation of the isoxazole ring, which represents the core structural challenge. This heterocycle could be constructed through various approaches, including cycloaddition reactions between nitrile oxides and alkynes or the cyclization of appropriate precursors containing the necessary functional groups. The 4-methoxyphenyl substituent could be introduced either before or after the formation of the isoxazole ring, depending on the synthetic strategy. Similarly, the carbaldehyde group at position 5 might be installed directly or derived from other functional groups through appropriate transformations. These strategic considerations guide the selection of starting materials and reaction sequences to achieve an efficient synthesis of the target compound.

Current Research Trends

Research involving 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde continues to evolve, with investigations spanning multiple scientific domains and applications. Current trends reflect both fundamental studies of the compound's properties and exploration of its practical applications.

Structure-Activity Relationship Studies

Current research efforts focus on exploring structure-activity relationships (SAR) by synthesizing and evaluating derivatives of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde. These studies aim to identify structural modifications that enhance specific biological activities or improve pharmacokinetic properties. Key areas of investigation include variations in the substituents on the phenyl ring, modifications of the functional group at position 5 of the isoxazole, and alterations to the heterocyclic core itself. By systematically studying these structural variations, researchers can develop a deeper understanding of how specific molecular features contribute to biological activity, potentially leading to the design of optimized compounds with enhanced efficacy or selectivity. These SAR studies represent a critical step in translating the initial biological findings into potential therapeutic applications.

Mechanism of Action Investigations

Understanding the molecular mechanisms underlying the biological activities of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde constitutes another important research direction. Investigations into the compound's antimicrobial activity focus on elucidating how it disrupts bacterial cell wall synthesis and identifying specific bacterial targets. Similarly, research on its anti-inflammatory effects aims to determine the key signaling pathways or mediators affected by the compound. These mechanistic studies employ various techniques, including biochemical assays, molecular biology approaches, and computational modeling. By clarifying the compound's mechanisms of action, researchers can better predict its potential therapeutic applications and limitations, guide the rational design of improved derivatives, and identify potential synergies with other therapeutic agents.

Analytical Methods for Characterization

The accurate characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde is essential for confirming its identity, assessing its purity, and understanding its properties. Various analytical techniques provide complementary information about the compound's structure and composition.

Spectroscopic Techniques

Spectroscopic methods play a central role in the characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structural features, with 1H NMR revealing the presence and environment of protons in the molecule, including those in the aromatic rings, the methoxy group, and the aldehyde functional group. 13C NMR complements this information by identifying the carbon framework, including the characteristic signals for the isoxazole ring carbons. Infrared (IR) spectroscopy detects functional groups through their characteristic absorption bands, with the aldehyde C=O stretch typically appearing around 1700-1740 cm-1. Mass spectrometry determines the molecular weight and fragmentation pattern, confirming the molecular formula and providing insights into structural features. These spectroscopic techniques, used in combination, enable comprehensive structural characterization of the compound and its derivatives.

Chromatographic Methods

Chromatographic techniques ensure the purity and identity of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde in research and production contexts. High-Performance Liquid Chromatography (HPLC) separates the compound from potential impurities based on differential interactions with the stationary and mobile phases, allowing quantitative analysis of purity. Gas Chromatography (GC) may be applicable for more volatile derivatives or reaction products. Thin-Layer Chromatography (TLC) provides a rapid method for monitoring reactions involving the compound, tracking the progress of transformations, and identifying products. These chromatographic methods, often coupled with spectroscopic detection systems (e.g., HPLC-MS, GC-MS), enable both qualitative and quantitative analysis of the compound in various contexts, from synthesis monitoring to quality control in production settings.

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